7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Description
7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
Antioxidant and Anticancer Activities : Various fused oxazine derivatives have been synthesized and evaluated for their antioxidant and anticancer activities. These compounds, including pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines, are expected to possess significant chemical and pharmacological properties due to their complex heterocyclic structures (Mahmoud, El-Bordany, & Elsayed, 2017).
Antimicrobial Activity : Novel quinazolinone derivatives, including those with fused heterocycles like pyrazole and triazole, have been synthesized and shown to exhibit antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Anti-Inflammatory Properties : Some heterocyclic derivatives, particularly those incorporating the thiophene moiety, have been synthesized and shown to possess potent anti-inflammatory activities. This demonstrates the potential therapeutic applications of such compounds in treating inflammation-related disorders (Sharma, Srivastava, & Kumar, 2005).
Structural and Chemical Properties
- Hydrogen-Bonded Structures : Studies on benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines have revealed various hydrogen-bonded structures, demonstrating the significance of intermolecular interactions in determining the crystal packing and stability of these compounds. This information is crucial for understanding the chemical behavior and reactivity of related heterocyclic compounds (Castillo et al., 2009).
Properties
IUPAC Name |
7-ethoxy-2-phenyl-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-2-25-20-10-6-9-17-19-13-18(15-7-4-3-5-8-15)23-24(19)22(26-21(17)20)16-11-12-27-14-16/h3-12,14,19,22H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFMHMCCKVTKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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